N-(6-ethoxy-1,3-benzothiazol-2-yl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide
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Overview
Description
N-(6-ethoxy-1,3-benzothiazol-2-yl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives
Scientific Research Applications
N-(6-ethoxy-1,3-benzothiazol-2-yl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antibacterial and antifungal agent.
Biological Studies: It is used in biological studies to understand its mechanism of action and its effects on cellular processes.
Pharmacology: The compound is investigated for its potential as an anti-inflammatory and analgesic agent.
Industrial Applications: It is used in the development of new materials and as a precursor for the synthesis of other biologically active compounds.
Future Directions
The future directions for the study of “N-(6-ethoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide” could include further investigation of its biological activities, such as its potential antibacterial activity . Additionally, its mechanism of action could be studied in more detail to understand how it interacts with biological systems.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-ethoxy-1,3-benzothiazol-2-yl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide typically involves the following steps:
Formation of the Benzothiazole Core: The benzothiazole core is synthesized through the cyclization of 2-aminothiophenol with ethyl bromoacetate under basic conditions.
Introduction of the Pyrazole Ring: The pyrazole ring is introduced by reacting the benzothiazole derivative with 1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride in the presence of a base such as triethylamine.
Final Product Formation: The final product, this compound, is obtained after purification through recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(6-ethoxy-1,3-benzothiazol-2-yl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Alkyl halides, acyl chlorides, triethylamine, and dichloromethane.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Mechanism of Action
The mechanism of action of N-(6-ethoxy-1,3-benzothiazol-2-yl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- N-(6-chlorobenzo[d]thiazol-2-yl)hydrazine carboxamide
- N-(benzo[d]thiazol-2-yl)-2-(phenylamino)benzamides
- 2-chloro-N-(6-thiocyanatobenzo[d]thiazol-2-yl)acetamide
Uniqueness
N-(6-ethoxy-1,3-benzothiazol-2-yl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide is unique due to its ethoxy substitution on the benzothiazole ring, which enhances its lipophilicity and improves its ability to penetrate bacterial cell membranes. This structural feature contributes to its potent antibacterial activity compared to other similar compounds .
Properties
IUPAC Name |
N-(6-ethoxy-1,3-benzothiazol-2-yl)-1,3-dimethylpyrazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3S2/c1-4-21-10-5-6-11-12(7-10)22-14(15-11)17-23(19,20)13-8-18(3)16-9(13)2/h5-8H,4H2,1-3H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQLQAFPBTDISMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)NS(=O)(=O)C3=CN(N=C3C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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